molecular formula C20H18N6O5 B2920010 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 922117-85-9

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2920010
CAS No.: 922117-85-9
M. Wt: 422.401
InChI Key: CUWWRAMHUWUWHZ-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N6O5 and its molecular weight is 422.401. The purity is usually 95%.
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Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article summarizes the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. Its molecular formula is C23H22N5O3C_{23}H_{22}N_5O_3, and it exhibits a molecular weight of approximately 435.46 g/mol. The presence of nitrofuran and carboxamide groups enhances its biological profile.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). The following points summarize its activity:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on NSCLC cell lines such as A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 μM. This indicates a strong capacity to impede cancer cell growth .
  • Induction of Apoptosis : Flow cytometry analyses reveal that the compound induces apoptosis in a concentration-dependent manner in A549-P cells. This effect is critical for its therapeutic potential in oncology .
  • Downregulation of Key Proteins : The compound significantly downregulates the phosphorylation of epidermal growth factor receptor (EGFR), c-Met, and downstream AKT signaling pathways, which are pivotal in tumorigenesis .

2. Anti-inflammatory Effects

The compound also exhibits promising anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that our compound may share similar mechanisms in reducing inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including our compound:

StudyFindings
Atatreh et al. (2020)Demonstrated significant anti-inflammatory activity with IC50 values against COX-2 comparable to celecoxib .
BenchChem ResearchReported strong anticancer efficacy in NSCLC models with a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg in vivo .
Patent WO2018099952A1Highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective cyclin-dependent kinase (CDK) inhibitors for treating proliferative diseases .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5/c1-13-4-2-3-5-14(13)11-24-12-22-18-15(20(24)28)10-23-25(18)9-8-21-19(27)16-6-7-17(31-16)26(29)30/h2-7,10,12H,8-9,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWRAMHUWUWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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